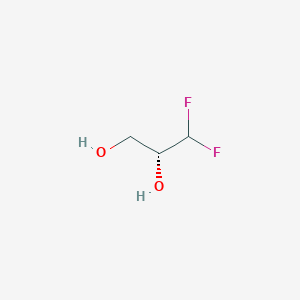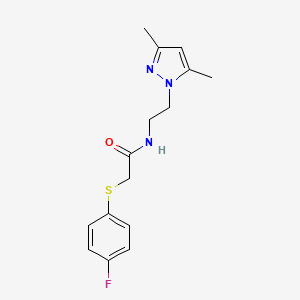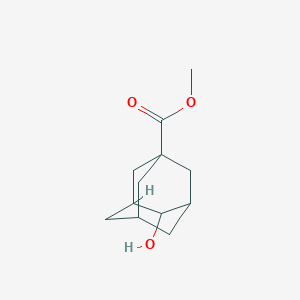
(R)-3,3-Difluoro-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3,3-Difluoro-1,2-propanediol, also known as (R)-3,3-difluoropropane-1,2-diol, is a fluorinated organic compound with a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry. It is a highly versatile compound, as it can be used in the synthesis of many other compounds, as well as being able to act as a catalyst for various chemical reactions. In addition, (R)-3,3-difluoropropane-1,2-diol has been studied extensively for its potential medical applications, such as its ability to modulate the activity of enzymes and receptors, and its potential to act as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Biotechnological Production of Diols
Anaerobic Bioprocessing for 1,3-Propanediol Production : Research highlights the anaerobic conversion of glycerol to 1,3-propanediol in bioreactors, showcasing an innovative method to valorize glycerol from the biodiesel industry. This process demonstrates the potential for microbial pathways to produce diols, offering a sustainable alternative to chemical synthesis methods (Gallardo et al., 2014).
Chemical Synthesis and Catalysis
Hydrogenolysis of Glycerol : A study on the direct hydrogenolysis of glycerol over rhenium-modified iridium catalysts shows the potential for converting glycerol to 1,3-propanediol. This research indicates the importance of catalysts in improving the efficiency and selectivity of producing diols from renewable resources (Nakagawa et al., 2010).
Engineering Microbial Strains for Enhanced Diol Production
Genetic Engineering for Improved 1,3-Propanediol Production : Advances in genetic engineering have led to the development of microbial strains with enhanced capabilities to produce 1,3-propanediol. This approach not only increases yield but also addresses limitations such as metabolite inhibition, showcasing the potential for engineered organisms in the biotechnological production of diols (Yang et al., 2018).
Metabolic Engineering for Diol Biosynthesis
Metabolic Pathway Engineering in E. coli : The construction of a metabolic pathway for 1,3-propanediol biosynthesis in Escherichia coli demonstrates the feasibility of using engineered bacteria to produce diols from glucose. This research provides insights into how metabolic engineering can be leveraged to create efficient biosynthesis pathways for chemicals like diols from renewable resources (Liang et al., 2010).
Environmental Applications
Deoxyfluorination for Chemical Synthesis : The development of novel reagents for the deoxyfluorination of carboxylic acids, enabling the efficient production of acyl fluorides and amides, highlights the role of fluorinated compounds in chemical synthesis. This research underscores the versatility of fluorinated intermediates in producing a wide range of valuable chemicals, potentially including derivatives of diols (Wang et al., 2021).
Propiedades
IUPAC Name |
(2R)-3,3-difluoropropane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBODQAQRIMW-UWTATZPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzamide](/img/structure/B2752801.png)






![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)


![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)